N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide
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Overview
Description
N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group substituted with a 3-oxoprop-1-en-1-yl moiety and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to therapeutic effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-[4-[(E)-3-oxoprop-1-enyl]phenyl]acetamide |
InChI |
InChI=1S/C11H11NO2/c1-9(14)12-11-6-4-10(5-7-11)3-2-8-13/h2-8H,1H3,(H,12,14)/b3-2+ |
InChI Key |
KUYNUKYEGDRLCM-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C=O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC=O |
Origin of Product |
United States |
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